molecular formula C22H20N4O2 B1193277 OJI-1

OJI-1

Cat. No.: B1193277
M. Wt: 372.428
InChI Key: WQUMCIJBZDIUPT-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OJI-1 is a complex organic compound characterized by its unique triazole and phenyl groups

Scientific Research Applications

Chemistry

In chemistry, OJI-1 is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes and signaling pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties enable the creation of materials with enhanced performance characteristics, such as increased durability and resistance to environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OJI-1 typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the cyclopropylethynyl group, and the coupling of the phenylpropanamide moiety. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cycloaddition and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

OJI-1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of OJI-1 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    OJI-1: shares similarities with other triazole-containing compounds, such as:

Uniqueness

What sets this compound apart from these compounds is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.428

IUPAC Name

(2S)-2-[5-(2-cyclopropylethynyl)-4-phenyltriazol-1-yl]-N-hydroxy-3-phenylpropanamide

InChI

InChI=1S/C22H20N4O2/c27-22(24-28)20(15-17-7-3-1-4-8-17)26-19(14-13-16-11-12-16)21(23-25-26)18-9-5-2-6-10-18/h1-10,16,20,28H,11-12,15H2,(H,24,27)/t20-/m0/s1

InChI Key

WQUMCIJBZDIUPT-FQEVSTJZSA-N

SMILES

C1CC1C#CC2=C(N=NN2C(CC3=CC=CC=C3)C(=O)NO)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OJI-1;  OJI 1;  OJI1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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